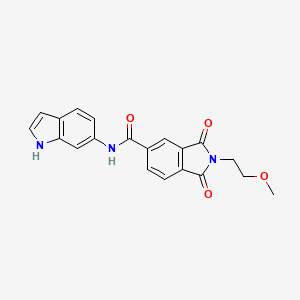

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14799322

Molecular Formula: C20H17N3O4

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17N3O4 |

|---|---|

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |

| Standard InChI | InChI=1S/C20H17N3O4/c1-27-9-8-23-19(25)15-5-3-13(10-16(15)20(23)26)18(24)22-14-4-2-12-6-7-21-17(12)11-14/h2-7,10-11,21H,8-9H2,1H3,(H,22,24) |

| Standard InChI Key | CFIDRUGJYRKTBC-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Introduction

N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structural arrangement that includes an indole moiety, a methoxyethyl side chain, and a dioxo isoindole core. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is reported differently across sources, with one source indicating it as C20H17N3O4, while another suggests C17H20N2O4. This discrepancy may arise from different interpretations or errors in molecular structure identification.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Optimizing reaction conditions is crucial for improving yield and reducing costs. Techniques such as using continuous flow reactors and catalysts can enhance reaction efficiency.

Biological Activity and Applications

Research indicates that N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibits notable biological activities. It has been studied for its potential to modulate enzyme activity and cellular signaling pathways, which could lead to applications in medicinal chemistry and biological research. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, is facilitated by its structural features, including the indole ring and isoindole core.

Data Table: Comparison of Isoindole Derivatives

| Compound | Molecular Formula | Biological Activity | Potential Applications |

|---|---|---|---|

| N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | C17H20N2O4/C20H17N3O4 | Modulation of enzyme activity and cellular signaling pathways | Medicinal chemistry, biological research |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Antimitotic activity against human tumor cells | Anticancer therapy |

| N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives | Not specified | Anti-proliferative activity against cancer cell lines | Anticancer therapy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume